1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea is an organic compound characterized by the presence of a chlorophenyl group and a hydroxypropyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-chloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of urea. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents such as ethanol or methanol
Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Production of 4-chloroaniline derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)urea
- 1-(4-Chlorophenyl)-3-(4-hydroxybutyl)urea
- 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)thiourea
Uniqueness: 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
87934-68-7 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15) |
InChI Key |
UGIFQFDGIBLLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCO)Cl |
Origin of Product |
United States |
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